REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[CH:6][C:5]([CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[CH:14]([CH3:16])[CH3:15].[C:17](=[O:19])=[O:18].Cl>>[CH:14]([C:3]1[CH:4]=[C:5]([CH:11]([CH3:13])[CH3:12])[CH:6]=[C:7]([CH:8]([CH3:10])[CH3:9])[C:2]=1[C:17]([OH:19])=[O:18])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
56.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for quenching
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 200 g of toluene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 g of toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with water again
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was crystallized from 150 g of hexane
|
Type
|
FILTRATION
|
Details
|
The crystal precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=O)O)C(=CC(=C1)C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |